(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone
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Overview
Description
(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with a thiopyran derivative. One common method involves the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but contains an imidazole ring instead of a thiopyran ring.
(1-methyl-1H-pyrrol-2-yl)phenylmethanone: Contains a pyrrole ring instead of a thiopyran ring.
Uniqueness
(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone is unique due to its thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
89805-86-7 |
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Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1-methylisothiochromen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14OS/c1-17(16(18)14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-19-17/h2-12H,1H3 |
InChI Key |
IFEGGBNGVNZTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CS1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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